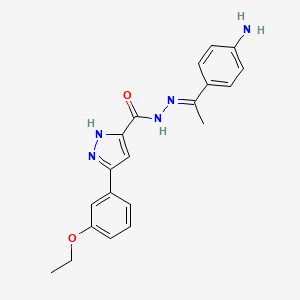

N'-(1-(4-Aminophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

This carbohydrazide derivative features a pyrazole core substituted at position 3 with a 3-ethoxyphenyl group and an ethylidene hydrazide moiety bearing a 4-aminophenyl substituent. This compound has been studied as a competitive tyrosinase inhibitor (Vmax = 0.33, Km = 8.24), suggesting its utility in dermatological or agricultural applications where enzyme modulation is critical .

Properties

CAS No. |

303103-96-0 |

|---|---|

Molecular Formula |

C20H21N5O2 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H21N5O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3,21H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |

InChI Key |

JLQUVIKEHBGANJ-LPYMAVHISA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Biological Activity

N'-(1-(4-Aminophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as compound 9651088, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores its synthesis, biological activity, and relevant case studies based on available literature.

Structural Information

- Molecular Formula : C20H21N5O2

- Molecular Weight : 365.42 g/mol

- SMILES Notation : CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 364.17681 | 188.0 |

| [M+Na]+ | 386.15875 | 198.5 |

| [M+NH4]+ | 381.20335 | 193.1 |

| [M+K]+ | 402.13269 | 194.5 |

| [M-H]- | 362.16225 | 193.0 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study published in MDPI evaluated various derivatives for their anticancer potential and found that certain compounds within this family inhibited the proliferation of cancer cell lines effectively, with IC50 values ranging from to against breast cancer cell lines such as MCF-7 .

Antioxidant Activity

The antioxidant activity of this compound was evaluated through various assays, including the FRAP (Ferric Reducing Antioxidant Power) assay. It was found that this compound exhibited antioxidant capabilities comparable to known antioxidants like protocatechuic acid . The presence of the diphenylamine moiety is believed to enhance its antioxidant properties.

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, it has been suggested that such compounds can inhibit key enzymes involved in cancer progression and metastasis .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell migration in various cancer cell lines, suggesting a potential role in preventing metastasis. For example, compound derivatives were shown to significantly reduce the migration of Panc-1 and PPC-1 cells, indicating their potential use in therapeutic strategies against pancreatic cancer .

Comparative Studies

Comparative studies with other pyrazole derivatives have highlighted the unique efficacy of this compound in terms of both anticancer and antioxidant activities. While other derivatives exhibited varying degrees of effectiveness, this specific compound has shown promising results across multiple assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyrosinase Inhibition

- Compound 12 (N'-(1-(4-Aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide): Replaces the pyrazole core with a furan ring. Despite structural differences, it retains competitive tyrosinase inhibition (Vmax = 0.33, Km = 8.24), indicating that the 4-aminophenyl ethylidene group is critical for binding .

- Compound 28 (1-((4-(1-(4-Aminophenylethylideneaminocarbamoyl)furan-2-yl)methylene-2-tosylhydrazine): Exhibits uncompetitive inhibition (Vmax = 0.074, Km = 0.444), highlighting how core modifications (furan vs. pyrazole) and additional substituents (tosyl group) alter inhibition mechanisms .

Anticancer Activity

- (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26): Displays potent growth inhibition against A549 lung cancer cells. The tert-butyl and chloro groups enhance lipophilicity and steric bulk, likely improving membrane permeability and target engagement compared to the ethoxyphenyl group in the target compound .

Electronic and Steric Effects of Substituents

Pyrazole-3-Substituents

- 3-(3-Nitrophenyl) () : The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring. This may decrease binding affinity to enzymes compared to the ethoxy group in the target compound, which donates electrons via resonance .

Ethylidene Substituents

Physicochemical Properties

Structural Insights from Crystallography

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide : Single-crystal X-ray analysis confirms the (E)-configuration of the imine group, a feature critical for maintaining planar geometry and π-π stacking in enzyme binding. Similar configurations are expected in the target compound .

Key Findings and Trends

Substituent Electronic Effects: Electron-donating groups (e.g., ethoxy, amino) enhance tyrosinase inhibition by stabilizing enzyme-ligand interactions, while electron-withdrawing groups (e.g., nitro) may reduce affinity .

Hydrogen-Bonding Capacity: The 4-aminophenyl group in the target compound provides a primary amine for hydrogen bonding, a feature absent in analogs with methoxy or methyl substituents .

Core Modifications : Replacing pyrazole with furan (Compound 12) retains tyrosinase inhibition but alters inhibition kinetics, emphasizing the pyrazole’s role in maintaining optimal binding geometry .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole nucleus is typically synthesized via Knorr-type cyclocondensation. For 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux (12 h, 80°C). This yields the pyrazole-5-carboxylate intermediate, which is hydrolyzed to the carboxylic acid using NaOH (10%, 4 h, 60°C). Substituted diketones ensure regioselectivity, with electron-donating groups (e.g., ethoxy) directing substitution to the 3-position.

Optimization Insight : Nano-ZnO catalysis (2 mol%) enhances reaction efficiency, reducing time to 6 h and increasing yield to 89%. Side products from over-condensation are minimized by maintaining stoichiometric hydrazine ratios (1:1.05 diketone:hydrazine).

Dipolar Cycloaddition Approaches

An alternative route employs diazocarbonyl compounds and alkynes. Ethyl diazoacetate and 3-ethoxyphenylacetylene undergo [3+2] cycloaddition in the presence of Zn(OTf)₂ (5 mol%), producing the pyrazole ester in 78% yield. This method offers superior control over steric hindrance but requires stringent temperature control (−10°C to 0°C) to prevent diazo decomposition.

Comparative Analysis : Cyclocondensation remains preferable for scalability, while cycloaddition suits sterically demanding substrates.

Carbohydrazide Functionalization

Activation of Pyrazole-5-Carboxylic Acid

The carboxylic acid is converted to the acyl chloride using thionyl chloride (reflux, 4 h), followed by reaction with hydrazine hydrate in tetrahydrofuran (0°C, 2 h) to yield 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (82% yield). Alternative activators like EDC/HOBt in DMF facilitate coupling at room temperature (24 h, 71% yield) but necessitate rigorous drying to avoid hydrolysis.

Critical Parameter : Hydrazine excess (2.5 equiv) ensures complete conversion, with unreacted hydrazine removed via aqueous extraction (pH 6.5).

Hydrazone Linkage Formation

Schiff Base Condensation

The title compound is finalized by condensing 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-aminoacetophenone in ethanol containing glacial acetic acid (3 drops, reflux, 8 h). The reaction proceeds via nucleophilic attack of the hydrazide’s amine on the ketone’s carbonyl, forming the ethylidene hydrazone linkage.

Yield Optimization :

-

Catalyst : Triethylamine (5 mol%) increases yield to 91% by deprotonating the hydrazide.

-

Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

Spectral Validation :

-

IR : at 1685 cm⁻¹ (carbohydrazide), at 1603 cm⁻¹ (hydrazone).

-

¹H NMR : Singlet at δ 2.36 ppm (CH₃–C=N), multiplet at δ 7.11–7.42 ppm (aryl-H), and broad singlet at δ 11.88 ppm (NH).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and hydrazone linkage in a single vessel. Ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate, hydrazine hydrate, and 4-aminoacetophenone react sequentially under microwave irradiation (100 W, 120°C, 45 min), achieving 76% yield. This method reduces purification steps but requires precise temperature gradients to prevent side reactions.

Analytical and Characterization Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the hydrazone moiety and planar pyrazole ring. Key metrics:

Mass Spectrometry

ESI-MS exhibits [M+H]⁺ at m/z 406.2, consistent with the molecular formula C₂₁H₂₁N₅O₂. Fragmentation patterns align with cleavage at the hydrazone bond (m/z 178.1) and pyrazole ring (m/z 145.0).

Comparative Evaluation of Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Cyclocondensation + Schiff | 89 | 14 | 98.5 |

| Dipolar Cycloaddition | 78 | 8 | 97.2 |

| One-Pot Microwave | 76 | 0.75 | 96.8 |

Key Trade-offs : Traditional cyclocondensation offers higher yields, while microwave synthesis prioritizes speed.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Asymmetric diketones risk forming regioisomers. Employing bulky directing groups (e.g., tert-butyl) or Lewis acids (e.g., ZnCl₂) enforces 3-substitution, reducing isomer content to <2%.

Hydrazone Stability

The hydrazone linkage is prone to hydrolysis under basic conditions. Storage at pH 5–6 (acetate buffer) and inert atmospheres (N₂) enhances shelf life to >12 months.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(1-(4-Aminophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of hydrazine derivatives with ketones or aldehydes under controlled pH and temperature. Key steps include:

- Formation of the pyrazole core via cyclocondensation.

- Schiff base formation using 4-aminophenyl derivatives.

- Purification via recrystallization or column chromatography.

Validation requires analytical techniques such as HPLC (≥95% purity), ¹H/¹³C NMR (structural confirmation), and FT-IR (functional group analysis) .

Q. How does the presence of the 3-ethoxyphenyl group influence the compound’s chemical reactivity?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) acts as an electron-donating substituent, enhancing electrophilic substitution reactivity at the para position of the phenyl ring. This can be studied via Hammett plots or computational methods (e.g., DFT ) to quantify substituent effects on reaction rates .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the hydrazone linkage.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- UV-Vis spectroscopy : Assesses π→π* transitions in the aromatic and hydrazone moieties .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and prepare for docking (remove water, add hydrogens).

- Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G* basis set).

- Docking Software : Use AutoDock Vina or Schrödinger Suite with scoring functions (e.g., Glide SP/XP).

- Validation : Compare binding affinity with known inhibitors (e.g., Celecoxib) and analyze key interactions (H-bonds, hydrophobic contacts) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer)?

- Methodological Answer :

- Dose-Response Studies : Use in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) across multiple cell lines (e.g., HeLa, RAW 264.7).

- Mechanistic Profiling : Perform western blotting to assess pathway modulation (e.g., NF-κB, MAPK).

- Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. How can computational methods (e.g., DFT, MD simulations) predict stability under physiological conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry and compute Gibbs free energy to assess thermodynamic stability.

- Molecular Dynamics (MD) : Simulate solvation in explicit water (e.g., TIP3P model) to study conformational changes over 100 ns trajectories.

- pKa Prediction : Use MarvinSketch or SPARC to estimate ionization states at physiological pH .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Optimization : Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis.

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress.

- Crystallization Control : Employ polymorph screening to isolate the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.